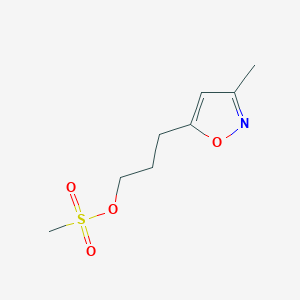
2-Bromo-3,5,6-trichloropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5,6-trichloropyrazine is a halogenated pyrazine derivative. Pyrazines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5,6-trichloropyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 3,5,6-trichloropyrazine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the formation of by-products and improving the overall selectivity of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5,6-trichloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 3,5,6-trichloropyrazine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazines.
Cross-Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of 3,5,6-trichloropyrazine.
Scientific Research Applications
2-Bromo-3,5,6-trichloropyrazine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,6-trichloropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, pyrazine derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
3,5,6-Trichloropyrazine: Lacks the bromine atom and may have different reactivity and biological activity.
2-Bromo-3,5-dichloropyrazine: Similar structure but with one less chlorine atom, potentially affecting its chemical properties and applications.
2-Bromo-3,6-dichloropyrazine: Another closely related compound with different substitution patterns.
Uniqueness: 2-Bromo-3,5,6-trichloropyrazine is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and specialty chemicals .
Properties
Molecular Formula |
C4BrCl3N2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-bromo-3,5,6-trichloropyrazine |
InChI |
InChI=1S/C4BrCl3N2/c5-1-2(6)10-4(8)3(7)9-1 |
InChI Key |
HUJFBPCQZICRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)


![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)

